molecular formula C12H24 B14130373 2,3,5,5,6-Pentamethylhept-2-ene CAS No. 62816-32-4

2,3,5,5,6-Pentamethylhept-2-ene

Cat. No.: B14130373
CAS No.: 62816-32-4
M. Wt: 168.32 g/mol
InChI Key: AQIQGUSHMSSRBK-UHFFFAOYSA-N
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Description

2,3,5,5,6-Pentamethylhept-2-ene is an organic compound with the molecular formula C12H24 It is a branched alkene characterized by the presence of multiple methyl groups attached to the heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,5,6-Pentamethylhept-2-ene typically involves the alkylation of a suitable precursor. One common method is the alkylation of 2,3,5,5,6-Pentamethylheptane with a strong base, such as sodium hydride, followed by the addition of an alkyl halide. The reaction is usually carried out under anhydrous conditions to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal oxides can be used to facilitate the alkylation reactions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5,5,6-Pentamethylhept-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of ketones or carboxylic acids.

    Reduction: Hydrogenation of the double bond in the presence of a catalyst such as palladium on carbon can yield the corresponding alkane.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or ozone in a controlled environment.

    Reduction: Hydrogen gas with a palladium catalyst under high pressure.

    Substitution: Halogens in the presence of a radical initiator or under UV light.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: 2,3,5,5,6-Pentamethylheptane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,3,5,5,6-Pentamethylhept-2-ene has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.

    Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic properties can aid in the transport of hydrophobic drugs.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2,3,5,5,6-Pentamethylhept-2-ene in various applications depends on its chemical structure. In oxidation reactions, the double bond is the primary site of attack, leading to the formation of epoxides or other oxidized products. In biological systems, its hydrophobic nature allows it to interact with lipid bilayers, potentially altering membrane fluidity and permeability.

Comparison with Similar Compounds

2,3,5,5,6-Pentamethylhept-2-ene can be compared with other similar compounds such as:

    2,3,4,5,6-Pentamethylheptane: A fully saturated analog with similar steric properties but lacking the double bond.

    2,2,4,6,6-Pentamethylhept-3-ene: Another isomer with a different position of the double bond, leading to different reactivity and physical properties.

Properties

CAS No.

62816-32-4

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

2,3,5,5,6-pentamethylhept-2-ene

InChI

InChI=1S/C12H24/c1-9(2)11(5)8-12(6,7)10(3)4/h10H,8H2,1-7H3

InChI Key

AQIQGUSHMSSRBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)CC(=C(C)C)C

Origin of Product

United States

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